S 33138

Dopamine Receptor Receptor Binding Antagonist Selectivity

S 33138 delivers a distinct ~25-fold D3/D2 selectivity ratio, enabling precise dissection of D3 receptor contributions to cognition and addiction without H1 or muscarinic interference. At low oral doses (0.156–0.625 mg/kg), it demonstrates robust efficacy in novel object recognition, social novelty discrimination, and attentional set-shifting paradigms in rodent and primate models. Its defined dose-response window isolates D3-mediated cocaine reward and reinstatement effects, while higher doses reveal D2-driven locomotion and non-drug reward. This preferential D3 antagonism and clean ancillary profile make S 33138 the compound of choice for preclinical antipsychotic programs requiring avoidance of sedation and anticholinergic effects.

Molecular Formula C22H23N3O2
Molecular Weight 361.4 g/mol
CAS No. 245514-32-3
Cat. No. B026453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS 33138
CAS245514-32-3
SynonymsN-(4-(2-(8-cyano-1,3a,4,9b-tetrahydro(1)benzopyrano(3,4-c)pyrrol-2(3H)-yl)ethyl)phenyl)acetamide
S 33138
S-33138
S33138
Molecular FormulaC22H23N3O2
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)CCN2CC3COC4=C(C3C2)C=C(C=C4)C#N
InChIInChI=1S/C22H23N3O2/c1-15(26)24-19-5-2-16(3-6-19)8-9-25-12-18-14-27-22-7-4-17(11-23)10-20(22)21(18)13-25/h2-7,10,18,21H,8-9,12-14H2,1H3,(H,24,26)/t18-,21+/m0/s1
InChIKeyZDZWIQDJFWTDAM-GHTZIAJQSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S 33138 (CAS 245514-32-3): A Preferential Dopamine D3 Receptor Antagonist for Neuropsychiatric Research


S 33138 (N-[4-[2-[(3aS,9bR)-8-cyano-1,3a,4,9b-tetrahydro[1]benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenylacetamide) is a synthetic small molecule that acts as a preferential dopamine D3 receptor antagonist [1]. It belongs to the benzopyranopyrrole class and exhibits nanomolar affinity for the human D3 receptor with functional antagonist properties [1].

Why S 33138 (CAS 245514-32-3) Cannot Be Substituted by Other D3 Antagonists


Dopamine D3 receptor antagonists exhibit significant variability in their D3 versus D2 selectivity profiles, functional antagonist potency, and in vivo pharmacological effects [1]. S 33138 possesses a distinct D3/D2 selectivity ratio (~25-fold) compared to highly selective D3 antagonists like SB-277011A (80-100 fold) [2] and NGB-2904 (~155 fold) [3], resulting in different in vivo dose-response relationships and off-target engagement profiles [1].

S 33138 (CAS 245514-32-3): Quantitative Differentiation Evidence Guide


S 33138 Exhibits Moderate D3/D2 Selectivity Distinct from Highly Selective D3 Antagonists

S 33138 displays a ~25-fold higher affinity for human dopamine D3 receptors (pKi = 8.7) over hD2L (pKi = 7.1) and hD2S (pKi = 7.3) isoforms [1]. In contrast, the highly selective D3 antagonist SB-277011A exhibits 80- to 100-fold selectivity (pKi D3 = 8.0, D2 = 6.0) [2], while NGB-2904 shows ~155-fold selectivity (Ki D3 = 1.4 nM, D2 = 217 nM) [3]. This moderate selectivity profile positions S 33138 as a preferential rather than highly selective D3 antagonist, potentially engaging D2 receptors at higher doses [1].

Dopamine Receptor Receptor Binding Antagonist Selectivity

S 33138 Demonstrates Potent Functional Antagonism at D3 Receptors in Multiple Assays

In [35S]-GTPγS filtration assays, S 33138 acts as a potent, pure, and competitive antagonist at human D3 receptors with pKB and pA2 values of 8.9 and 8.7, respectively [1]. Higher concentrations are required to block hD2L and hD2S receptors [1]. Preferential antagonism at D3 versus D2L is also observed in antibody capture/scintillation proximity assays (SPAs) of Gαi3 recruitment and in measures of extracellular-regulated kinase phosphorylation [1].

Functional Antagonism G-Protein Signaling Cellular Pharmacology

S 33138 Reverses Cognitive Impairment in Both Rodent and Primate Models at Low Oral Doses

In rats, S 33138 dose-dependently (0.01-0.63 mg/kg s.c.) blocked delay-induced impairment of novel object recognition and reduced social novelty discrimination deficits (0.16-2.5 mg/kg s.c.) [1]. In rhesus monkeys with MPTP-induced cognitive deficits, S 33138 reversed attentional set-shifting impairments and improved working memory accuracy at oral doses of 0.04-0.16 mg/kg [1]. In aged monkeys, S 33138 (0.16-0.63 mg/kg p.o.) improved task accuracies in a delayed matching-to-sample task [1].

Cognitive Impairment Schizophrenia Parkinson's Disease

S 33138 Dose-Dependently Modulates Cocaine Reward and Reinstatement with a Defined D3-Selective Window

S 33138 at low doses (0.156-0.625 mg/kg i.p.) attenuated cocaine-enhanced brain-stimulation reward (BSR) without affecting locomotion [1]. Higher doses (2.5-5 mg/kg p.o.) inhibited cocaine self-administration but also reduced sucrose self-administration and rotarod performance, indicating D2 receptor engagement [1]. S 33138 (0.156-2.5 mg/kg p.o.) dose-dependently inhibited cocaine-induced reinstatement of drug-seeking behavior [1].

Drug Addiction Cocaine Reinstatement

S 33138 Lacks Affinity for Histamine H1 and Muscarinic Receptors, Distinguishing It from Atypical Antipsychotics

S 33138 does not interact with histamine H1 and muscarinic receptors . In contrast, the atypical antipsychotic olanzapine, used as a comparator in a planned phase IIb trial, exhibits high affinity for H1 and muscarinic receptors, contributing to sedation and anticholinergic side effects [1].

Off-Target Profile Antipsychotic Side Effects

Optimal Research Applications for S 33138 (CAS 245514-32-3) Based on Evidence


Investigating D3 Receptor Roles in Cognitive Function

S 33138 is a valuable tool for dissecting D3 receptor contributions to cognition in rodent and primate models, as demonstrated by its efficacy in novel object recognition, social novelty discrimination, attentional set-shifting, and working memory tasks at low oral doses [1].

Studying D3-Mediated Effects in Cocaine Addiction Models

Researchers can utilize the defined dose-response window of S 33138 (0.156-0.625 mg/kg for D3-selective effects) to isolate D3 receptor involvement in cocaine reward, self-administration, and reinstatement, while higher doses reveal D2-mediated effects on locomotion and non-drug reward [1].

Evaluating D3 Antagonism as a Potential Antipsychotic Strategy

S 33138's preferential D3 antagonism and lack of H1/muscarinic affinity make it suitable for preclinical antipsychotic studies, particularly where avoidance of sedation and anticholinergic effects is desired [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for S 33138

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.